molecular formula C20H15N5S3 B10874244 3-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1,3-benzothiazole-2(3H)-thione

3-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1,3-benzothiazole-2(3H)-thione

Cat. No.: B10874244
M. Wt: 421.6 g/mol
InChI Key: ABRVQIWVHZTKBE-UHFFFAOYSA-N
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Description

3-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE is a complex heterocyclic compound that integrates multiple functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The initial step involves the synthesis of the 5-allyl-5H-[1,2,4]triazino[5,6-b]indole core.

    Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the triazinoindole with an appropriate thiol or sulfide under basic conditions.

    Benzothiazole Ring Formation: The final step is the cyclization to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, the use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazinoindole core can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: This compound shares the triazinoindole core but lacks the benzothiazole ring.

    1,3-benzothiazole-2-thione: This compound contains the benzothiazole ring but lacks the triazinoindole core.

Uniqueness

The uniqueness of 3-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-1,3-BENZOTHIAZOLE-2(3H)-THIONE lies in its combination of the triazinoindole and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and a wider variety of chemical reactions compared to its simpler analogs.

Properties

Molecular Formula

C20H15N5S3

Molecular Weight

421.6 g/mol

IUPAC Name

3-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C20H15N5S3/c1-2-11-24-14-8-4-3-7-13(14)17-18(24)21-19(23-22-17)27-12-25-15-9-5-6-10-16(15)28-20(25)26/h2-10H,1,11-12H2

InChI Key

ABRVQIWVHZTKBE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5SC4=S

Origin of Product

United States

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